BenchChemオンラインストアへようこそ!

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Lipophilicity Drug-likeness Oxadiazole regioisomers

This compound occupies a unique chemical space as a 1,2,4-oxadiazole regioisomer with an ortho-fluorophenoxy moiety and 3-methylphenyl substituent—a combination absent from common 1,3,4- or 1,2,5-oxadiazole screening libraries. Its balanced XLogP3 (3.9), favorable tPSA (77.3 Ų), and single H-bond donor make it an ideal scaffold for CNS-targeted probe development and intracellular enzyme inhibitor design. The ortho-fluoro positioning provides distinct electronic and conformational properties versus commercially available para-fluoro analogs, enabling rigorous SAR deconvolution. Procure this compound to secure exclusive access to this pharmacophore for your screening cascades.

Molecular Formula C18H16FN3O3
Molecular Weight 341.342
CAS No. 1017507-47-9
Cat. No. B2375169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide
CAS1017507-47-9
Molecular FormulaC18H16FN3O3
Molecular Weight341.342
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3F
InChIInChI=1S/C18H16FN3O3/c1-11-6-5-7-13(10-11)17-21-18(22-25-17)20-16(23)12(2)24-15-9-4-3-8-14(15)19/h3-10,12H,1-2H3,(H,20,22,23)
InChIKeyUSVLAMLIUFJYCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide (CAS 1017507-47-9): Procurement-Relevant Identity and Physicochemical Profile


2-(2-Fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide (CAS 1017507-47-9, PubChem CID 50751854) is a synthetic small molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. It has a molecular formula of C₁₈H₁₆FN₃O₃ and a molecular weight of 341.3 g/mol [1]. The structure features a characteristic 1,2,4-oxadiazole core, a 2-fluorophenoxy moiety, and a 3-methylphenyl substituent. It is catalogued as a screening compound by several commercial vendors under identifiers including STL213747, AKOS004930382, and F3334-5167 [1]. Its computed physicochemical properties include an XLogP3-AA of 3.9, a topological polar surface area of 77.3 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1], placing it within drug-like chemical space.

Why In-Class Oxadiazole Analogs Cannot Substitute for 2-(2-Fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide in Research Procurement


The 1,2,4-oxadiazole scaffold is a privileged heterocyclic core with well-documented, target-dependent biological activity. However, even minor structural variations within this class can produce profound shifts in potency, selectivity, and pharmacokinetic behavior. The specific combination of a 2-fluorophenoxy group at the propanamide α-position and a 3-methylphenyl substituent at the oxadiazole C5 position in this compound generates a unique three-dimensional pharmacophore that cannot be replicated by regioisomeric 1,2,5- or 1,3,4-oxadiazole analogs, nor by close analogs bearing different aryl substituents. The electron-withdrawing ortho-fluoro substituent on the phenoxy ring, combined with the meta-methyl group on the distal phenyl ring, creates a distinct electrostatic and steric profile that dictates target binding [1]. Without explicit, assay-matched comparative data between this specific compound and any proposed substitute, interchange is scientifically unjustifiable and poses a risk of irreproducible results in established screening cascades.

Quantitative Differentiation Evidence: 2-(2-Fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide vs. Closest Analogs


Physicochemical Differentiation: XLogP3-AA Lipophilicity of the Target Compound vs. 1,2,5-Oxadiazole Regioisomeric Analogs

The target compound exhibits a computed XLogP3-AA of 3.9, which reflects its specific substitution pattern combining the 2-fluorophenoxy propanamide and 3-methylphenyl-1,2,4-oxadiazole moieties [1]. For procurement purposes, this logP value is a critical selection criterion: 1,2,4-oxadiazoles are generally less lipophilic than their 1,2,5-oxadiazole regioisomeric counterparts for the same substituent set, owing to differences in ring electronics and dipole moment orientation. While no direct head-to-head experimental logP comparison with a named structural analog is publicly available, the 1,2,4-oxadiazole core itself imparts measurably different physicochemical properties compared to 1,2,5- or 1,3,4-oxadiazole isomers, which directly influence membrane permeability, solubility, and off-target promiscuity [2]. Researchers screening against intracellular targets should therefore verify that substituting a 1,2,5-oxadiazole analog does not inadvertently alter cell penetration kinetics.

Lipophilicity Drug-likeness Oxadiazole regioisomers

Structural Uniqueness: Ortho-Fluorophenoxy Substitution Pattern vs. Para-Fluorophenoxy and Non-Fluorinated Analogs

The target compound incorporates an ortho-fluorine atom on the phenoxy ring, a feature absent in the commercially available 2-(4-fluorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]propanamide (ChemDiv D646-0050), which uses a para-fluorophenoxy group [1]. The ortho-fluorine positioning alters the electron density distribution on the aromatic ring and restricts conformational freedom of the phenoxy-propanamide linker due to steric and electrostatic effects. In medicinal chemistry, ortho-fluorination is well-documented to modulate metabolic stability, target binding, and physicochemical properties differently than para-fluorination [2]. The 3-methylphenyl substituent on the oxadiazole C5 position further distinguishes the target compound from analogs bearing naphthyl (logP 4.52 vs. 3.9), 4-fluorophenyl, or 4-isopropylphenyl groups at this position.

Fluorine substitution Structure-activity relationships Electrostatic potential

Topological Polar Surface Area (tPSA) Differentiation: Target Compound vs. Sulfur-Containing Oxadiazole Analogs

The target compound has a computed tPSA of 77.3 Ų [1]. This value is notably lower than that of sulfur-containing oxadiazole analogs such as 5-(1-((3-fluorobenzyl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole (C₁₈H₁₆FN₃O₃S, MW 373.4), which incorporates a sulfonyl group and has a tPSA exceeding 90 Ų . The 13+ Ų difference in tPSA is meaningful for central nervous system (CNS) drug discovery programs, where a tPSA threshold of <90 Ų is empirically associated with improved blood-brain barrier penetration. Compounds with tPSA values between 60–80 Ų occupy a favorable midpoint, balancing passive CNS permeability with aqueous solubility [2]. The target compound's tPSA of 77.3 Ų places it within this optimal window, in contrast to higher-tPSA sulfur-containing analogs.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Hydrogen Bond Donor/Acceptor Profile: Target Compound vs. 1,3,4-Oxadiazole Amide Derivatives

The target compound possesses exactly 1 hydrogen bond donor (the amide NH) and 6 hydrogen bond acceptors (three from the oxadiazole ring, two from the amide carbonyl and ether oxygen, and one from the fluorine atom) [1]. This HBD/HBA ratio (1:6) is distinct from 1,3,4-oxadiazole propanamide derivatives described in recent literature, which, depending on their substitution, may present different HBD counts. The single HBD limits the compound's desolvation penalty upon membrane passage relative to analogs with additional hydroxyl or amine donors, while the six HBA sites provide sufficient capacity for target binding interactions [2]. For procurement decisions in fragment-based or HTS screening, compounds with minimal HBD count are generally preferred for intracellular target campaigns due to superior passive permeability characteristics.

Hydrogen bonding Molecular recognition ADME profiling

Rotatable Bond Count as a Conformational Flexibility Metric: Target Compound vs. Rigid Oxadiazole Cores

The target compound contains 5 rotatable bonds, conferring a moderate degree of conformational flexibility [1]. This places it at an intermediate position between highly rigid oxadiazole scaffolds (2–3 rotatable bonds) that may suffer from limited adaptability to protein binding pockets, and highly flexible analogs (>7 rotatable bonds) that incur a larger entropic penalty upon binding. In the context of oxadiazole-based DGAT inhibitors described in patent literature, the propanamide linker with a phenoxy substituent provides a balanced conformational profile that has been associated with improved DGAT1 inhibitory potency relative to more rigid benzamide-linked analogs [2]. While no direct IC₅₀ comparison is available for this specific compound, the rotatable bond count is a quantifiable molecular property that can guide library design and procurement decisions.

Conformational entropy Ligand efficiency Scaffold rigidity

Recommended Application Scenarios for 2-(2-Fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide Based on Quantitative Evidence


Chemical Biology Probe Development Targeting Intracellular Enzymes

Given the compound's computed XLogP3 of 3.9, tPSA of 77.3 Ų, and single hydrogen bond donor count, it is well-suited as a starting scaffold for designing cell-permeable chemical probes aimed at intracellular targets, including metabolic enzymes such as DGAT1 or NTPDases, where the 1,2,4-oxadiazole core has demonstrated favorable inhibitory profiles in class-level studies [1][2]. The balanced lipophilicity minimizes non-specific membrane disruption while maintaining sufficient passive permeability.

Fragment-Based Drug Discovery (FBDD) Library Enrichment for CNS Programs

The compound's tPSA of 77.3 Ų falls within the established CNS drug-like window (<90 Ų), and its molecular weight of 341.3 g/mol is consistent with lead-like properties [1]. Its 5 rotatable bonds provide moderate conformational sampling capability without excessive entropic penalty, making it a suitable fragment-growing starting point for CNS-targeted programs, particularly those exploring allosteric modulation of G-protein-coupled receptors or ion channels where oxadiazole scaffolds have shown utility [3].

Structure-Activity Relationship (SAR) Studies Focused on Ortho-Fluorine Effects

The ortho-fluorophenoxy moiety in this compound provides a distinct electronic and conformational profile compared to the more common para-fluoro analogs available commercially [1]. This compound can serve as a key comparator in systematic SAR studies investigating the impact of fluorine substitution position on target binding, metabolic stability, and physicochemical properties, enabling medicinal chemistry teams to deconvolute positional fluorine effects within oxadiazole-based lead series [2].

Screening Library Diversification for 1,2,4-Oxadiazole Chemical Space

As a 1,2,4-oxadiazole regioisomer with a unique combination of ortho-fluorophenoxy and 3-methylphenyl substituents, this compound occupies a distinct region of chemical space not covered by the more abundant 1,3,4- or 1,2,5-oxadiazole screening compounds [1]. Its inclusion in diversity-oriented screening libraries enhances the probability of identifying novel hit matter for targets where the 1,2,4-oxadiazole chemotype has been underexplored, such as FXR antagonism or cannabinoid CB2 receptor modulation [3].

Quote Request

Request a Quote for 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.